An In-depth Technical Guide to 4-Nitrophthalic Acid
An In-depth Technical Guide to 4-Nitrophthalic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-Nitrophthalic acid (CAS No. 610-27-5), a pivotal intermediate in various chemical syntheses. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, key applications, and essential safety and handling information.
Core Properties of 4-Nitrophthalic Acid
4-Nitrophthalic acid, with the IUPAC name 4-nitrobenzene-1,2-dicarboxylic acid, is a significant organic compound utilized extensively in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] Its molecular structure, featuring both a nitro group and two carboxylic acid functionalities, makes it a versatile chemical building block.[2][3]
Table 1: Chemical and Physical Properties of 4-Nitrophthalic Acid
| Property | Value | Source(s) |
| CAS Number | 610-27-5 | [4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₈H₅NO₆ | [5][7][8][9][12][13] |
| Molecular Weight | 211.13 g/mol | [5][6][8][11][13][14] |
| Appearance | Light yellow to beige crystalline powder | [1][5][6][9][12] |
| Melting Point | 159-167 °C | [1][5][6][9][12] |
| Boiling Point | 459.5 °C at 760 mmHg | [6] |
| Solubility in Water | Very soluble (880 g/L) | [5][12] |
| pKa | 2.13 | [5] |
| Purity | Typically ≥92%, with 3-nitrophthalic acid as a common impurity | [6] |
Synthesis of 4-Nitrophthalic Acid
The preparation of 4-nitrophthalic acid can be achieved through several routes, including the nitration of phthalic anhydride (B1165640) or phthalic acid.[15] However, a more convenient and high-yield method involves the hydrolysis of 4-nitrophthalimide (B147348).[15] An alternative modern approach utilizes ionic liquids for the hydrolysis of 4-nitrophthalonitrile.[13]
This protocol is adapted from a procedure outlined in Organic Syntheses.[15] It provides a reliable method for producing high-purity 4-nitrophthalic acid with excellent yields.
Materials:
-
4-Nitrophthalimide (80 g, 0.416 mole)
-
Sodium hydroxide (B78521) (26.6 g, 0.66 mole)
-
Deionized water (240 cc)
-
Concentrated nitric acid (sp. gr. 1.42)
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
Alkaline Hydrolysis: Dissolve 26.6 g of sodium hydroxide in 240 cc of water in a suitable flask. Add 80 g of 4-nitrophthalimide to the solution.[15]
-
Heat the mixture to a gentle boil and maintain for 10 minutes. The 4-nitrophthalimide will dissolve, forming the sodium salt of the corresponding phthalamic acid.[15]
-
Acidification: Cool the solution and carefully acidify it to a neutral pH (litmus paper) with concentrated nitric acid. The color will change from red to a dirty brown, then to pale yellow upon full acidification.[15]
-
Add an additional 70 cc of concentrated nitric acid to the solution to ensure the complete precipitation of 4-nitrophthalic acid.[15]
-
Boil the acidified solution for three minutes, then cool it to below room temperature.[15]
-
Extraction: Transfer the solution to a separatory funnel and extract with three 100-cc portions of ether. Ensure thorough mixing during extraction.[15]
-
Drying and Crystallization: Combine the ether extracts and dry them over anhydrous sodium sulfate.[15]
-
Distill the ether until the solid product begins to separate.[15]
-
Pour the concentrated solution into a porcelain dish and allow the remaining ether to evaporate in a fume hood. The resulting white crystals of 4-nitrophthalic acid melt at 163–164 °C.[15]
-
Yield: This procedure typically yields 85–87 g (96–99%) of 4-nitrophthalic acid.[15]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of 4-nitrophthalic acid, particularly for separating it from its isomer, 3-nitrophthalic acid, and other impurities like phthalic acid.[16][17][18]
This protocol describes a reversed-phase HPLC method for the separation and quantification of 4-nitrophthalic acid and related impurities.[18]
Instrumentation & Conditions:
-
Chromatographic Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.)[18]
-
Mobile Phase: A mixture of methanol (B129727) and 0.1 M acetic acid aqueous solution (pH 2.89) in a 10:90 volume ratio.[18]
-
Flow Rate: 1.0 mL/min[18]
-
Column Temperature: 30 °C[18]
-
Detection Wavelength: 254 nm[18]
-
Injection Volume: 10 µL[18]
Procedure:
-
Standard/Sample Preparation: Prepare standard solutions of 4-nitrophthalic acid, 3-nitrophthalic acid, and phthalic acid in a suitable solvent (e.g., the mobile phase). Prepare samples by dissolving the test material in the same solvent.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject 10 µL of the standard or sample solution onto the column.[18]
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all components.
-
Analysis: Identify the peaks based on their retention times. Under these conditions, typical retention times are approximately 15.5 minutes for 4-nitrophthalic acid, 7.0 minutes for 3-nitrophthalic acid, and 20.4 minutes for phthalic acid.[18] Quantification can be performed by comparing the peak areas with those of the standards.
Applications in Research and Drug Development
4-Nitrophthalic acid is a crucial intermediate with diverse applications:
-
Pharmaceutical Synthesis: It is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Notably, it is used in the manufacturing of Apremilast, a medication for treating inflammatory conditions like psoriasis.[3]
-
Impurity Reference Standard: In the pharmaceutical industry, high-purity 4-nitrophthalic acid serves as a reference standard for developing and validating analytical methods to detect and quantify impurities in final drug products, which is essential for regulatory compliance and patient safety.[3]
-
Dyes and Pigments: The compound is widely used in the synthesis of various dyes and pigments.[2]
-
Materials Science: It serves as a precursor for creating novel polymers, resins, and other specialty chemicals with tailored properties such as thermal stability or specific optical characteristics.[2]
Safety and Handling
4-Nitrophthalic acid is considered a hazardous substance and requires careful handling.[4][11][14] Adherence to safety protocols is paramount to prevent exposure and ensure a safe laboratory environment.
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation (H315).[11][19] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[4][10][11] |
| Eye Irritation | Causes serious eye irritation (H319).[11][19] | Wear safety goggles or a face shield.[4][10] In case of contact, rinse cautiously with water for several minutes.[11] |
| Respiratory Irritation | May cause respiratory tract irritation (H335).[11][19] | Avoid breathing dust. Use only in a well-ventilated area.[4][11] |
| Combustibility | Solid is combustible; dust may form an explosive mixture with air.[4][10][14] | Avoid dust formation. Keep away from ignition sources. Use appropriate fire-extinguishing media (water spray, dry chemical).[11][12] |
| Incompatibilities | Strong oxidizing agents, strong bases.[1][5][10] | Store in a cool, dry, well-ventilated place away from incompatible materials.[1][4][10] |
| Decomposition | Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5] | N/A |
Personal Protective Equipment (PPE): When handling 4-nitrophthalic acid, appropriate PPE, including gloves, safety glasses, and a lab coat, is essential.[1] For procedures that may generate dust, a NIOSH-approved respirator (e.g., N95) should be used.
References
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- 4. fishersci.com [fishersci.com]
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- 6. specialitychemicalmanufacturers.com [specialitychemicalmanufacturers.com]
- 7. 4-Nitrophthalic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 610-27-5 CAS | 4-NITROPHTHALIC ACID | Acids-Organic | Article No. 05028 [lobachemie.com]
- 9. 4-Nitrophthalic acid, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 4-Nitrophthalic acid - Safety Data Sheet [chemicalbook.com]
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- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. helixchrom.com [helixchrom.com]
- 17. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 18. CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof - Google Patents [patents.google.com]
- 19. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]
